molecular formula C14H14ClNO B2710544 (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride CAS No. 2361635-32-5

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride

Cat. No.: B2710544
CAS No.: 2361635-32-5
M. Wt: 247.72
InChI Key: SIFWQDMGUAXWRE-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is a chemical compound that belongs to the class of methanone derivatives This compound is characterized by the presence of a 3-methylphenyl group and a 5-methylpyridin-2-yl group attached to a methanone core, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 5-methyl-2-pyridinecarboxylic acid.

    Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 5-methyl-2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate (3-Methylphenyl)-(5-methylpyridin-2-yl)methanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone.

    Hydrochloride Formation: Finally, the methanone derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways . This inhibition can lead to therapeutic effects in conditions such as retinal diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is unique due to its specific substitution pattern on the aromatic rings and its potential applications in treating retinal diseases. Its ability to inhibit RIPK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3-methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13;/h3-9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFWQDMGUAXWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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